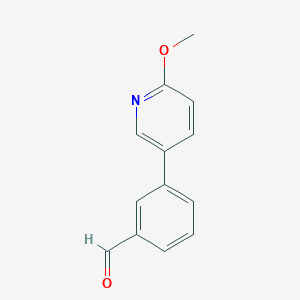

3-(6-Methoxypyridin-3-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(6-methoxypyridin-3-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13-6-5-12(8-14-13)11-4-2-3-10(7-11)9-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVONWYZOKJCKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 6 Methoxypyridin 3 Yl Benzaldehyde

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of 3-(6-methoxypyridin-3-yl)benzaldehyde is critically dependent on the availability of appropriately functionalized precursors. Key starting materials typically include a substituted 6-methoxypyridine and a substituted benzaldehyde (B42025) derivative.

One of the essential precursors is a 3-halo-6-methoxypyridine, such as 3-bromo-6-methoxypyridine or 3-chloro-6-methoxypyridine. The synthesis of these halogenated pyridines often starts from commercially available pyridines, which are then subjected to regioselective halogenation and methoxylation reactions. For instance, 3,5-dibromopyridine (B18299) can be selectively methoxylated to yield 3-bromo-5-methoxypyridine. Alternatively, multi-step sequences involving nitration, reduction, and Sandmeyer-type reactions on pyridine (B92270) scaffolds can also be employed to introduce the required functionalities at the desired positions.

The other key precursor is typically a benzaldehyde derivative functionalized for cross-coupling reactions. For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, 3-formylphenylboronic acid is a common choice. The synthesis of this boronic acid can be achieved from 3-bromobenzaldehyde (B42254) through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

Functional group interconversions play a crucial role in optimizing the synthetic route. For example, an aldehyde group might be protected as an acetal (B89532) to prevent unwanted side reactions during the coupling step. This protecting group can then be removed under acidic conditions to regenerate the aldehyde in the final product.

Carbon-Carbon Bond Forming Reactions in the Construction of the Biphenyl Core

The central step in the synthesis of this compound is the formation of the carbon-carbon bond between the pyridine and benzene (B151609) rings. Several modern catalytic methods are available for this purpose.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Negishi, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are the most widely employed methods for the construction of biaryl systems.

The Suzuki-Miyaura coupling is a highly versatile and commonly used reaction for this transformation. It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the coupling of 3-bromo-6-methoxypyridine with 3-formylphenylboronic acid. A variety of palladium catalysts, ligands, and bases can be used to optimize the reaction conditions.

| Coupling Partners | Catalyst/Ligand System | Base | Solvent(s) |

| 3-Bromo-6-methoxypyridine & 3-Formylphenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine (B1218219) Ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, DMF |

The Negishi coupling offers an alternative approach, utilizing an organozinc reagent instead of an organoboron compound. The organozinc precursor can be prepared from the corresponding organohalide. This method is known for its high reactivity and functional group tolerance.

The Stille coupling employs organotin reagents. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling in many applications.

Directed C-H Activation Methodologies

In recent years, directed C-H activation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds. This approach avoids the pre-functionalization of one of the coupling partners. In the context of synthesizing this compound, a directing group on one of the aromatic rings would guide a transition metal catalyst to selectively cleave a specific C-H bond and facilitate its coupling with the other aromatic partner. While this is a promising area of research, specific applications for the synthesis of this particular molecule are less commonly reported than traditional cross-coupling methods.

Metal-Free Synthetic Pathways

The development of metal-free C-C bond-forming reactions is an area of growing interest due to the cost and potential toxicity of transition metals. These methods often involve radical intermediates or photochemical activation. While significant advances have been made in metal-free biaryl synthesis, their application to complex molecules like this compound is still an evolving field.

Chemo- and Regioselective Introduction of the Aldehyde Moiety

The aldehyde group can be introduced either before or after the formation of the biaryl core.

If the aldehyde is introduced beforehand, as in the use of 3-formylphenylboronic acid, the main challenge is to ensure its stability during the subsequent cross-coupling reaction. This may necessitate the use of a protecting group.

Alternatively, the biaryl core, 3-(6-methoxypyridin-3-yl)benzene, can be synthesized first, followed by the introduction of the aldehyde group. This can be achieved through various formylation reactions. The choice of formylation method is crucial to ensure regioselectivity, targeting the 3-position of the benzene ring. Methods such as the Vilsmeier-Haack reaction or the Rieche formylation could potentially be employed, although careful optimization would be required to control the position of the incoming formyl group.

Protecting Group Strategies in Convergent Synthesis

In a convergent synthesis, where complex fragments are prepared separately and then joined together, protecting groups are often essential to mask reactive functionalities. sigmaaldrich.com For the synthesis of this compound, the aldehyde group is particularly sensitive to certain reaction conditions, especially the basic conditions often employed in Suzuki-Miyaura couplings.

To prevent side reactions, the aldehyde can be protected as an acetal, for example, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. This acetal is stable under the basic conditions of the cross-coupling reaction. Once the biaryl core is formed, the protecting group can be easily removed by treatment with aqueous acid to regenerate the aldehyde.

The choice of protecting group is critical and must be compatible with all the reaction steps in the synthetic sequence. The ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable in high yield without affecting other functional groups in the molecule.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Aldehyde | Acetal (e.g., with ethylene glycol) | Ethylene glycol, acid catalyst | Aqueous acid |

Optimization of Reaction Conditions and Process Development for Scalability

The industrial production of this compound necessitates a synthetic process that is not only efficient and high-yielding but also cost-effective, safe, and scalable. The optimization of reaction conditions is a critical step in achieving these objectives. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds such as this compound. This section details the systematic optimization of this key reaction step to enhance its efficiency and facilitate its scale-up.

Catalyst and Ligand Screening:

The selection of an appropriate palladium catalyst and phosphine ligand is paramount for a successful Suzuki-Miyaura coupling. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed. The ligand's role is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. The electronic and steric properties of the ligand can profoundly influence the reaction's outcome.

A screening of different catalysts and ligands is typically the first step in the optimization process. For the synthesis of this compound, a hypothetical screening study might involve reacting 5-bromo-2-methoxypyridine (B44785) with 3-formylphenylboronic acid in the presence of various palladium/ligand combinations. The results of such a study are often tabulated to identify the most promising candidates for further optimization.

Interactive Data Table: Catalyst and Ligand Screening

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 65 |

| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 72 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 5 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 88 |

Note: This data is representative of a typical optimization study and is for illustrative purposes.

From such a screening, a catalyst system like Pd(OAc)₂ with a sterically hindered and electron-rich biarylphosphine ligand such as XPhos often emerges as a superior choice for achieving high yields in the coupling of heteroaryl halides.

Influence of Base and Solvent:

The choice of base is critical for the transmetalation step of the Suzuki-Miyaura reaction. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base can significantly affect the reaction rate and yield. For challenging couplings, stronger bases like potassium phosphate or cesium carbonate are often more effective.

Detailed Research Findings on Optimization:

Further optimization would involve a more detailed investigation of the reaction parameters using the most promising catalyst/ligand system identified in the initial screening. This would include examining the effect of catalyst loading, reaction temperature, and concentration.

For a large-scale synthesis, it is desirable to minimize the catalyst loading to reduce costs and the levels of residual palladium in the final product. A Design of Experiments (DoE) approach can be employed to systematically investigate the interplay between different variables and identify the optimal reaction conditions with a minimum number of experiments.

A hypothetical detailed optimization study might reveal the following trends:

Catalyst Loading: Reducing the catalyst loading from 2 mol% to 0.5 mol% might still provide a high yield, albeit with a slightly longer reaction time. For large-scale production, this reduction in catalyst usage would lead to significant cost savings.

Temperature Profile: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. An optimal temperature profile would balance reaction speed with selectivity. For instance, a temperature of 95-100°C might be found to be optimal.

Base Equivalents: The number of equivalents of the base can also be fine-tuned. Using 2.0 to 2.5 equivalents of K₃PO₄ is often sufficient to drive the reaction to completion without causing significant side reactions.

Process Development for Scalability:

Translating an optimized laboratory procedure to a large-scale manufacturing process presents several challenges. These include ensuring efficient heat and mass transfer, managing the addition of reagents, and implementing robust work-up and purification procedures.

Key considerations for the scalable synthesis of this compound include:

Solvent Selection: For industrial applications, solvents are chosen based on factors such as safety, environmental impact, and ease of recovery. 2-Methyltetrahydrofuran (2-MeTHF) is often a preferred solvent over dioxane due to its lower toxicity and better safety profile.

Work-up and Purification: The work-up procedure must be designed to efficiently remove the catalyst residues and byproducts. This may involve extractions, filtrations, and crystallizations. The development of a robust crystallization method is crucial for obtaining the final product with high purity and in a form that is easy to handle and store.

Process Safety: A thorough safety assessment is required before scaling up any chemical process. This includes evaluating the thermal stability of the reaction mixture and identifying any potential hazards associated with the reagents or intermediates.

By systematically optimizing the reaction conditions and carefully considering the requirements for scalability, a robust and efficient process for the large-scale production of this compound can be developed.

Chemical Reactivity and Transformative Reactions of 3 6 Methoxypyridin 3 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site for nucleophilic attack and condensation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Additions)

The aldehyde moiety readily undergoes nucleophilic addition with organometallic reagents such as Grignard and organolithium reagents. These reactions are fundamental for carbon chain extension, leading to the formation of secondary alcohols. For instance, the reaction of 3-(6-methoxypyridin-3-yl)benzaldehyde with a Grignard reagent (RMgX) or an organolithium reagent (RLi) results in the formation of a new carbon-carbon bond at the carbonyl carbon. masterorganicchemistry.comsigmaaldrich.com Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding secondary alcohol. The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reagent | Product Type |

|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |

Condensation Reactions Leading to Imine (Schiff Base) Formation

The aldehyde group can react with primary amines in condensation reactions to form imines, also known as Schiff bases. organic-chemistry.orgnih.gov This transformation is significant for the synthesis of various nitrogen-containing heterocyclic compounds and other complex molecules. The reaction typically proceeds via the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

This reaction is often catalyzed by acids or bases and can be a key step in multicomponent reactions for the synthesis of diverse molecular scaffolds.

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can convert the aldehyde to the corresponding carboxylic acid, 3-(6-methoxypyridin-3-yl)benzoic acid.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [3-(6-methoxypyridin-3-yl)phenyl]methanol, using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, selectively reducing the aldehyde without affecting other functional groups.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene).

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglumenlearning.comlibretexts.org The geometry of the resulting alkene (E or Z) is influenced by the nature of the ylide. wikipedia.org Unstabilized ylides tend to produce Z-alkenes, while stabilized ylides favor the formation of E-alkenes. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org This reaction generally offers excellent E-selectivity in the formation of the alkene product. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture, simplifying purification. organic-chemistry.org The Still-Gennari modification of the HWE reaction allows for the stereoselective synthesis of Z-alkenes. nrochemistry.com

Table 2: Comparison of Olefination Reactions

| Reaction | Reagent | Typical Product Stereoselectivity | Byproduct |

|---|---|---|---|

| Wittig | Phosphorus Ylide | Z-alkene (unstabilized ylide), E-alkene (stabilized ylide) | Triphenylphosphine oxide |

Reactivity of the Pyridine (B92270) Ring and its Substituents

The electronic properties of the pyridine ring and its substituents dictate its reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Moiety

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com Electrophilic attack, when it occurs, is directed to the meta-position relative to the nitrogen atom. youtube.com The presence of the electron-donating methoxy (B1213986) group at the 6-position can influence the regioselectivity of EAS reactions. wikipedia.org Activating groups can stabilize the cationic intermediate formed during the substitution. wikipedia.org

Nucleophilic Aromatic Substitution (SNA r): The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). wikipedia.orgyoutube.com This is because the electronegative nitrogen can stabilize the negative charge of the intermediate (Meisenheimer complex). stackexchange.com The presence of a good leaving group at these positions facilitates the reaction. wikipedia.org While this compound does not have a leaving group at an activated position, the methoxy group at the 6-position could potentially be displaced under forcing conditions with a strong nucleophile. Recent studies have shown that methoxypyridines can undergo nucleophilic amination. ntu.edu.sgnih.gov

Transformations Involving the Methoxy Group

The methoxy group on the pyridine ring is a key site for chemical modification, primarily through ether cleavage or nucleophilic substitution.

Demethylation (Ether Cleavage)

The conversion of the 6-methoxy group to a 6-hydroxypyridine (or its tautomeric pyridone form) is a common transformation. This demethylation is typically achieved under strong acidic or Lewis acidic conditions. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers at or below room temperature. orgsyn.org The reaction proceeds by the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.orgnih.gov This method is often preferred over harsher conditions like refluxing with hydrogen halides (HBr or HI), which could affect other functional groups in the molecule. orgsyn.org

Alternative, milder reagents have also been developed. For instance, L-selectride has been shown to chemoselectively demethylate methoxypyridines in the presence of other methoxyaryl groups, such as anisole. elsevierpure.comresearchgate.net This selectivity is valuable for complex molecules where multiple methoxy groups are present.

Table 1: Reagents for Demethylation of Methoxypyridines

| Reagent | Typical Conditions | Comments | References |

|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂ or other dry solvents, -78°C to room temp. | Highly effective for aryl methyl ethers; sensitive to moisture. | orgsyn.orgcommonorganicchemistry.com |

| Hydrogen Bromide (HBr) | Acetic acid or water, reflux | Harsh conditions, may not be suitable for sensitive substrates. | orgsyn.org |

| L-selectride | THF, reflux | Chemoselective for methoxypyridines over anisoles. | elsevierpure.comresearchgate.net |

| Lithium Diorganophosphides (LiPPh₂) | Can cleave aryl ethers under mild conditions. | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr)

The 6-position of the pyridine ring is electronically analogous to the 2- and 4-positions, which are activated towards nucleophilic aromatic substitution (SNAr). stackexchange.comechemi.com The electron-withdrawing nature of the ring nitrogen stabilizes the negative charge in the intermediate Meisenheimer complex. wikipedia.orgnih.gov Consequently, the methoxy group can be displaced by strong nucleophiles.

A notable example is the nucleophilic amination of methoxypyridines. The use of a sodium hydride-iodide composite has been shown to facilitate the reaction of methoxypyridines with various amines, providing a direct route to aminopyridine derivatives. ntu.edu.sg This transformation offers a transition-metal-free alternative to traditional cross-coupling methods for C-N bond formation. ntu.edu.sg The success of this reaction depends on the activation provided by the pyridine ring and the nature of the nucleophile.

N-Alkylation and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to react with electrophiles such as alkyl halides.

N-Alkylation

The reaction of the pyridine nitrogen with an alkyl halide results in the formation of an N-alkylpyridinium salt. This is a standard Sₙ2 reaction where the nitrogen atom acts as the nucleophile. quimicaorganica.org The reactivity can be influenced by the nature of the alkylating agent and the substituents on the pyridine ring. The electron-donating 6-methoxy group in this compound is expected to slightly enhance the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine. While simple alkyl halides are common, other alkylating agents like organometallic reagents from lithium, magnesium, and zinc have also been studied, sometimes proceeding through single electron-transfer (SET) mechanisms. nih.govresearchgate.net

Quaternization

Quaternization is the formation of a pyridinium (B92312) salt with a permanently charged nitrogen atom. This reaction imparts greater reactivity to the pyridine ring, particularly for nucleophilic substitution at the 2- and 4-positions. google.com The reaction of substituted pyridines with alkyl halides, such as 1-bromoadamantane (B121549) or 1-iodoadamantane, can lead to the formation of bulky quaternary salts. osti.gov The efficiency of quaternization can be affected by steric hindrance near the nitrogen atom. For example, a methyl group at the C-2 position can significantly reduce the yield of the quaternization reaction compared to an unsubstituted pyridine. nih.gov

Table 2: Examples of Pyridine Quaternization Reactions

| Pyridine Substrate | Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | 70 °C, 14 days | N-substituted Pyridinium Tosylate | 78% | nih.gov |

| 2-Methylpyridine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | 70 °C, 14 days | N-substituted 2-Methylpyridinium Tosylate | 31% | nih.gov |

| Pyridine | 1-Bromoadamantane | Sealed tube, 180-200°C, 20-30h | 1-(1-Adamantyl)pyridinium Bromide | 68% | osti.gov |

Advanced Functionalization and Derivatization Strategies

Beyond the direct modification of existing functional groups, advanced strategies can be employed to build molecular complexity.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of 6-methoxypyridine derivatives, both the pyridine nitrogen and the methoxy group can act as directing groups for lithiation. Deprotonation typically occurs at the position ortho to the directing group due to coordination of the organolithium base. researchgate.net For 2-methoxypyridine, lithiation can occur at the C-3 position. researchgate.net Subsequent reaction of the resulting organolithium species with an electrophile, such as triisopropylborate, can generate a pyridinylboronic acid. dergipark.org.tr This boronic acid is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of new carbon-carbon bonds with various aryl or heteroaryl halides. dergipark.org.trresearchgate.net This DoM/cross-coupling sequence allows for the introduction of a wide range of substituents onto the pyridine ring.

Cross-Coupling Reactions

The aryl-aryl bond in this compound itself is often constructed via a cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govsigmaaldrich.com For further derivatization, either the phenyl or the pyridine ring would typically need to be functionalized with a halide or a boronic acid derivative. As mentioned, DoM provides a route to a pyridinylboronic acid. dergipark.org.tr Alternatively, halogenation of one of the rings would provide a handle for various palladium- or copper-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig amination, or Sonogashira coupling, to introduce new aryl, amino, or alkynyl groups, respectively. The aldehyde group may require protection during some of these transformations to prevent side reactions.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for predicting reactivity and optimizing reaction conditions.

Mechanism of Demethylation with BBr₃

The cleavage of aryl methyl ethers by BBr₃ does not proceed by the simple formation of a cationic intermediate and a free bromide ion, as this pathway is thermodynamically unfavorable. nih.gov Instead, computational studies suggest a mechanism involving multiple BBr₃ molecules. The reaction is initiated by the formation of an ether-BBr₃ adduct. A second BBr₃ molecule can then facilitate the abstraction of a bromide from the initial adduct, forming BBr₄⁻ and a cationic ether-BBr₂ species. The BBr₄⁻ then acts as the bromide source for the Sₙ2 attack on the methyl group, yielding the demethylated product and regenerating BBr₃. nih.gov

Mechanism of N-Alkylation

The N-alkylation of pyridines with alkyl halides is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. quimicaorganica.org The pyridine nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group in a single, concerted step. However, for certain organometallic alkylating agents, evidence from EPR spectroscopy suggests that the reaction may proceed via a single electron-transfer (SET) mechanism, involving radical intermediates. nih.govresearchgate.net

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism for the substitution of the methoxy group on the pyridine ring involves a two-step addition-elimination process. wikipedia.org First, the nucleophile attacks the carbon atom bearing the methoxy group (the ipso-carbon), breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov For attack at the 2- or 6-position of a pyridine ring, one of the resonance structures places the negative charge on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com In the second step, the leaving group (methoxide) is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer intermediate is the key factor determining the feasibility of the reaction. stackexchange.comechemi.com

Computational and Theoretical Chemistry Studies on 3 6 Methoxypyridin 3 Yl Benzaldehyde

Reactivity Descriptors and Conceptual DFT Analysis

Computational studies employing Conceptual Density Functional Theory (DFT) provide significant insights into the chemical reactivity of 3-(6-Methoxypyridin-3-yl)benzaldehyde. These theoretical calculations are instrumental in predicting the molecule's behavior in chemical reactions by determining various global and local reactivity descriptors.

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω). A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. researchgate.net

Key Global Reactivity Descriptors:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's capacity to receive electrons.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. mdpi.com

The analysis of these descriptors helps in understanding the molecule's stability and its propensity to act as an electrophile or a nucleophile. mdpi.com For instance, a high electrophilicity index suggests that the molecule is a strong electrophile. mdpi.com

Local reactivity descriptors, such as Fukui functions (f(r)), identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. vub.be By analyzing the Fukui functions, one can pinpoint specific atoms or regions within this compound that are more susceptible to chemical reactions. The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov

| Descriptor | Definition | Significance in Reactivity |

|---|---|---|

| Chemical Potential (μ) | Escaping tendency of an electron from a system. | Higher values indicate greater reactivity. |

| Chemical Hardness (η) | Resistance to charge transfer. | Lower values suggest higher reactivity. |

| Global Softness (S) | Reciprocal of hardness. | Higher values indicate greater reactivity. |

| Electronegativity (χ) | Ability to attract electrons. | Influences the polarity of bonds and reactivity. |

| Electrophilicity Index (ω) | Capacity to accept electrons. | Higher values indicate a stronger electrophile. |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are crucial for its chemical behavior and biological activity. Conformational analysis involves identifying the most stable arrangements of the atoms in the molecule, which correspond to energy minima on the potential energy surface.

Intramolecular interactions also play a significant role in dictating the preferred conformation. These non-covalent interactions, such as hydrogen bonds and van der Waals forces, can stabilize certain geometric arrangements over others. The analysis of these interactions provides a deeper understanding of the molecule's structural stability.

Molecular Docking and Ligand-Target Interaction Modeling for Designed Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. ekb.eg This method is instrumental in drug design and discovery for identifying potential therapeutic agents. For derivatives of this compound, molecular docking studies can elucidate their binding modes and affinities with various biological targets, such as enzymes or receptors. sigmaaldrich.comniscpr.res.in

The process involves generating a set of possible conformations for the ligand and placing them within the active site of the target protein. A scoring function is then used to estimate the binding affinity for each conformation, with lower binding energies typically indicating a more stable ligand-protein complex. ekb.eg

The analysis of the docking results reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. niscpr.res.in This information is vital for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved potency and selectivity. By identifying the crucial interactions, medicinal chemists can modify the structure of the parent compound to enhance its binding affinity and, consequently, its biological activity.

| Interaction Type | Description | Importance in Ligand Binding |

|---|---|---|

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | Crucial for specificity and high-affinity binding. |

| Hydrophobic Interactions | Tendency of nonpolar groups to associate in an aqueous environment. | Contribute significantly to the overall binding energy. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Guide the ligand to the binding site and contribute to binding affinity. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-protein complex. |

Advanced Research Applications and Methodological Contributions of 3 6 Methoxypyridin 3 Yl Benzaldehyde

Role as a Key Synthetic Intermediate for Complex Molecular Scaffolds

The structural framework of 3-(6-Methoxypyridin-3-yl)benzaldehyde, featuring two distinct reactive sites, positions it as an ideal starting point for the synthesis of complex molecular scaffolds, including macrocycles. nih.govcam.ac.uk Methodologies such as diversity-oriented synthesis (DOS) leverage such building blocks to construct large libraries of structurally diverse molecules. cam.ac.uk Strategies like ring-closing metathesis (RCM) and azide-alkyne cycloadditions are prominent in macrocycle synthesis, and the functional handles of this benzaldehyde (B42025) derivative are well-suited for incorporation into linear precursors destined for macrocyclization. nih.govcore.ac.uk

For instance, the aldehyde functionality can readily participate in condensation or olefination reactions to build a linear chain, while the pyridine (B92270) ring can be functionalized or used as a strategic linking point. Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer an efficient route to complex structures. researchgate.netnih.gov The aldehyde group is a common participant in MCRs, enabling the rapid assembly of intricate heterocyclic systems and other complex scaffolds. nih.govwindows.net The combination of MCRs with subsequent cyclization reactions provides a powerful pathway for generating diverse molecular frameworks from precursors like this compound. nih.gov

Design and Development of Ligands for Metal Complexation

In the field of coordination chemistry, this compound is a valuable precursor for the synthesis of Schiff base ligands. Schiff bases, characterized by an imine (-C=N-) group, are readily formed through the condensation reaction of an aldehyde with a primary amine. walisongo.ac.idmdpi.comsemanticscholar.org These ligands are of significant interest due to their ability to form stable complexes with a wide range of transition metals. researchgate.net

The reaction of this compound with various primary amines can yield a diverse library of ligands with different steric and electronic properties. The imine nitrogen and the nitrogen atom of the pyridine ring can act as donor atoms, allowing the resulting Schiff base to function as a bidentate ligand, chelating to a metal center. The general synthesis of such a ligand and its subsequent complexation are depicted below:

Reaction Scheme for Schiff Base Ligand Formation and Metal Complexation

The resulting metal complexes can be characterized by various techniques, including infrared spectroscopy, which would show the disappearance of the C=O stretch of the aldehyde and the appearance of the C=N stretch of the imine, as well as new bands corresponding to metal-nitrogen bonds. semanticscholar.orgneliti.com These complexes have potential applications in catalysis and materials science. mdpi.com

Contributions to Medicinal Chemistry Research as a Precursor for Novel Modulators and Inhibitors

The 6-methoxypyridine moiety is a recognized pharmacophore in medicinal chemistry, and its presence in this compound makes this compound a highly relevant starting material for the synthesis of various biologically active molecules.

Phosphodiesterases (PDEs) are a family of enzymes that are important targets in drug discovery, particularly for conditions like erectile dysfunction and inflammatory diseases. Research into novel PDE inhibitors has explored a wide range of heterocyclic structures. Notably, compounds containing a 2-alkoxy-3-pyridyl moiety have shown promise as PDE inhibitors. The 6-methoxypyridin-3-yl group present in this compound is structurally analogous to this key fragment, making it an excellent starting material for the synthesis of new PDE inhibitor candidates. The aldehyde group provides a convenient handle for elaboration into more complex heterocyclic systems that are designed to fit into the active site of PDE enzymes.

A significant application of substituted benzaldehydes is in the development of allosteric modulators of hemoglobin, which are being investigated for the treatment of sickle cell disease. nih.gov These compounds function by stabilizing the high-oxygen-affinity state of hemoglobin (the R-state), thereby preventing the polymerization of sickle hemoglobin (HbS). nih.gov The mechanism of action involves the formation of a reversible covalent Schiff base between the aldehyde group of the modulator and the N-terminal α-valine residues of the two hemoglobin α-chains. nih.gov

Patents describe a class of substituted benzaldehyde compounds for this purpose, and this compound fits the structural requirements outlined for these potent hemoglobin modulators. nih.gov Its structure allows it to effectively bind within the hemoglobin molecule and exert the desired allosteric effect, making it a key precursor in the synthesis of potential new therapies for hemoglobinopathies.

Kinases are a critical class of enzymes, and their dysregulation is implicated in many diseases, including cancer. scienceopen.com The development of kinase inhibitors is a major focus of modern drug discovery. The 6-methoxypyridinyl fragment is a key component of several potent and selective kinase inhibitors.

A prime example is the recently discovered compound CQ211, a highly potent and selective inhibitor of RIOK2, an atypical kinase involved in cancer. CQ211 is identified as 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H- walisongo.ac.idmdpi.comsemanticscholar.orgtriazolo[4,5-c]quinolin-4-one . The "6-Methoxypyridin-3-yl" moiety is a crucial part of its structure, highlighting the importance of precursors like this compound in its synthesis. The aldehyde can be converted through a series of steps into the quinolinone core of the final inhibitor.

Table 1: Biological Activity of RIOK2 Inhibitor CQ211

| Compound Name | Target Kinase | Binding Affinity (Kd) |

|---|

This data underscores the value of the this compound scaffold in generating highly active and targeted enzyme modulators. scienceopen.commdpi.com

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Multi-component reactions (MCRs) provide an efficient means to construct complex heterocyclic libraries from simple starting materials. nih.gove-bookshelf.de this compound, with its reactive aldehyde group, is an excellent candidate for participation in various MCRs.

For example, it can be used in reactions like the Hantzsch dihydropyridine (B1217469) synthesis, where an aldehyde reacts with two equivalents of a β-ketoester and an ammonia (B1221849) source to form a dihydropyridine ring. This and other condensation-based MCRs can leverage the aldehyde functionality to rapidly build molecular diversity, incorporating the methoxypyridine unit into a wide range of new heterocyclic systems with potential biological activity or material properties. nih.gov

Exploration in Materials Science for Functional Molecules

The unique structure of this compound, which combines an aldehyde functional group with a nitrogen-containing heterocyclic aromatic system, positions it as a promising, yet unexplored, building block in materials science. The aldehyde group is a versatile reactive handle for forming imine, enamine, or vinyl linkages, which are fundamental to the synthesis of various functional polymers and frameworks. The methoxypyridine unit introduces electronic asymmetry, potential for hydrogen bonding, and metal coordination sites, which are desirable properties for creating materials with tailored electronic, optical, or catalytic functions.

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

In theory, this compound could serve as a multitopic linker in the synthesis of Covalent Organic Frameworks (COFs). The aldehyde functionality allows it to undergo condensation reactions with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form crystalline, porous networks with imine linkages. The inclusion of the methoxypyridine group within the COF backbone could impart several advantageous properties:

Enhanced Catalytic Activity: The nitrogen atom of the pyridine ring can act as a Lewis base site, potentially catalyzing organic reactions within the pores of the COF.

Selective Gas Adsorption: The polarity and potential for specific interactions offered by the methoxypyridine unit could lead to enhanced selectivity for the adsorption of certain gases, such as CO2.

Tunable Electronic Properties: The electron-donating methoxy (B1213986) group and the electron-withdrawing pyridine ring introduce a dipole moment, which could influence the photophysical properties of the resulting COF, making it a candidate for applications in optoelectronics or photocatalysis.

However, no published studies have utilized this compound for the synthesis of COFs or other porous materials to date.

Development of Chemosensors and Fluorescent Probes

Benzaldehyde derivatives containing heterocyclic rings are often investigated as building blocks for chemosensors and fluorescent probes. The aldehyde can act as a recognition site for specific analytes (e.g., amines, thiols, or certain ions) through a chemical reaction that modulates the fluorescence of the molecule. The methoxypyridine unit could serve to tune the photophysical properties of the probe, such as its absorption and emission wavelengths.

For instance, a probe based on this compound could theoretically be designed to detect specific metal ions that coordinate to the pyridine nitrogen, leading to a change in its fluorescence (a "turn-on" or "turn-off" response). Alternatively, reaction of the aldehyde group with a target analyte could disrupt or create a conjugated system, resulting in a detectable optical signal.

While the design principles are well-established for similar molecules, no specific research has been published on the development and application of chemosensors or fluorescent probes derived from this compound. The potential of this compound in sensing applications remains a hypothetical area for future investigation.

Future Research Directions and Unexplored Avenues for 3 6 Methoxypyridin 3 Yl Benzaldehyde Chemistry

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

Future research will likely focus on developing more environmentally benign methods for the synthesis and derivatization of 3-(6-Methoxypyridin-3-yl)benzaldehyde. A key area of exploration will be the use of green solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds. The principles of green chemistry could be further embraced through the application of energy-efficient techniques like microwave-assisted synthesis. researchgate.net This approach has been shown to accelerate reaction times and improve yields in the synthesis of other pyridine (B92270) derivatives. researchgate.net

Another promising avenue is the exploration of catalytic systems that are both efficient and recyclable. The use of heterogeneous catalysts, for instance, could simplify product purification and reduce waste generation. Research into one-pot, multi-component reactions, which has been successful for the synthesis of other functionalized pyridines, could offer a more atom-economical and streamlined route to derivatives of this compound. rsc.org Biocatalysis, employing enzymes to perform specific chemical transformations under mild conditions, represents another frontier for the green synthesis of this compound and its analogues. nih.gov

Table 1: Potential Green Chemistry Approaches for this compound

| Green Chemistry Principle | Proposed Application | Potential Benefits |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials. | Reduced reliance on fossil fuels. |

| Atom Economy | Development of one-pot, multi-component reactions. | Higher efficiency and less waste. rsc.org |

| Use of Safer Solvents | Employing water or bio-solvents in reactions. | Reduced environmental and health impacts. |

| Energy Efficiency | Application of microwave-assisted synthesis. | Faster reaction times and lower energy consumption. researchgate.net |

Investigation of Novel Catalytic Transformations Involving the Compound

The bifunctional nature of this compound, possessing both a pyridine ring and a benzaldehyde (B42025) group, opens up a wide array of possibilities for novel catalytic transformations. The pyridine nitrogen can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the selective functionalization of the aromatic rings. nih.gov For instance, rhodium or palladium catalysts could be employed to introduce new substituents at specific positions on either the pyridine or the benzene (B151609) ring, leading to a diverse range of derivatives with potentially new properties. researchgate.netquora.com

The aldehyde functionality is also a versatile handle for various catalytic reactions. It can participate in cross-coupling reactions, as has been demonstrated with other benzaldehyde derivatives, to form new carbon-carbon bonds. nih.gov Furthermore, the development of novel catalysts, such as pincer complexes, could enable unique transformations of the aldehyde group. nih.gov The dearomatization of the pyridine ring through catalytic hydrogenation or other means could lead to the synthesis of novel saturated heterocyclic scaffolds. researchgate.netnih.gov

Future research could focus on exploring asymmetric catalysis to generate chiral derivatives of this compound. Given the importance of chirality in pharmaceuticals and materials science, the development of enantioselective catalytic methods would be a significant advancement.

High-Throughput Synthesis and Screening of Derivatives for Academic Libraries

The core structure of this compound is an ideal starting point for the generation of large and diverse compound libraries for academic and drug discovery purposes. High-throughput synthesis techniques, such as parallel synthesis and flow chemistry, could be employed to rapidly create a multitude of derivatives. nih.gov By systematically varying the substituents on both the pyridine and benzene rings, a vast chemical space can be explored.

These academic libraries could then be screened against a wide range of biological targets to identify new lead compounds for drug discovery. For example, libraries of pyridine derivatives have been screened for their activity as kinase inhibitors in cancer therapy or as agents against neurodegenerative diseases. alfa-chemistry.comrsc.org High-throughput screening (HTS) methodologies would be crucial for efficiently evaluating the biological activity of these large compound collections. acs.org The data generated from such screens would not only identify potential drug candidates but also contribute to a deeper understanding of structure-activity relationships.

Table 2: Potential Applications of a this compound-based Compound Library

| Therapeutic Area | Potential Target | Rationale |

|---|---|---|

| Oncology | Kinases (e.g., FLT3) | Pyridine-based compounds have shown promise as kinase inhibitors. alfa-chemistry.com |

| Neurodegenerative Diseases | Gamma-secretase modulators | Methoxypyridine motifs have been incorporated into molecules targeting Alzheimer's disease. researchgate.net |

| Infectious Diseases | Bacterial or viral enzymes | The pyridine scaffold is present in many antimicrobial and antiviral agents. researchgate.net |

Integration into Supramolecular Chemistry and Self-Assembled Systems

The distinct structural features of this compound make it a promising building block for the construction of complex supramolecular architectures. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aldehyde group can also participate in hydrogen bonding or other non-covalent interactions. quora.com This dual functionality allows for the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

A particularly exciting avenue of research is the use of this compound as a linker in the design of metal-organic frameworks (MOFs). alfa-chemistry.com The pyridine nitrogen can coordinate to metal ions, while the benzaldehyde group can be further functionalized to modulate the properties of the resulting MOF. Such materials could have applications in gas storage, separation, and catalysis.

Furthermore, the methoxy (B1213986) group can influence the packing of molecules in the solid state, leading to the formation of interesting crystal structures with potential applications in materials science. The study of the crystal engineering of derivatives of this compound could reveal novel solid-state properties.

Application in Chemical Biology Tools and Probe Development

The unique chemical properties of this compound can be harnessed for the development of novel chemical biology tools and probes. The aldehyde group can be readily derivatized with fluorescent dyes, biotin, or other reporter tags, allowing for the visualization and tracking of the molecule and its interactions within biological systems.

For instance, fluorescently labeled derivatives could be used as probes to study specific biological processes or to identify the cellular targets of bioactive compounds. The aldehyde functionality also allows for covalent modification of biomolecules, such as proteins, through the formation of Schiff bases. This could be exploited for the development of activity-based probes or for the targeted delivery of therapeutic agents.

Moreover, the pyridine moiety can be designed to interact with specific biological targets, and the benzaldehyde can serve as a reactive handle for covalent labeling. This approach could lead to the development of highly specific and potent probes for studying protein function and for diagnostic applications.

Q & A

Q. What are the standard synthetic routes for preparing 3-(6-Methoxypyridin-3-yl)benzaldehyde?

A common approach involves condensation reactions followed by oxidative cyclization. For example, hydrazine intermediates can undergo oxidative ring closure using sodium hypochlorite in ethanol at room temperature, yielding triazolopyridine derivatives . Specific steps include:

- Reacting aldehyde precursors (e.g., 4-benzyloxy-3-methoxybenzaldehyde) with hydrazinopyridine in ethanol.

- Adding acetic acid to precipitate intermediates, followed by oxidation with NaOCl·5H₂O .

- Purification via vacuum filtration and methanol washing .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.09 ppm for pyridine protons, δ 157.16 ppm for aldehyde carbons) to confirm structure and purity .

- FTIR : Peaks at ~1596 cm⁻¹ (C=N stretch) and ~1261 cm⁻¹ (C-O methoxy group) .

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 334.1556) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

- Oxidant Selection : Sodium hypochlorite (73% yield) is greener than Cr(VI) or DDQ but may require longer reaction times (3 hours vs. <1 hour for DDQ) .

- Solvent Choice : Ethanol enhances solubility of intermediates while minimizing side reactions .

- Temperature Control : Room-temperature reactions reduce energy costs and improve safety .

Q. What strategies resolve contradictory spectroscopic data during structural analysis?

- NMR Signal Overlap : Use high-field instruments (e.g., 500 MHz) and 2D techniques (COSY, HSQC) to assign overlapping peaks (e.g., aromatic protons at δ 7.49–7.31 ppm) .

- HRMS Discrepancies : Cross-validate with isotopic patterns and alternative ionization methods (e.g., ESI vs. MALDI) .

Q. How do methoxy and pyridinyl groups influence the compound’s reactivity?

- Electron-Donating Effects : The methoxy group increases electron density on the benzene ring, facilitating electrophilic substitutions (e.g., formylation) .

- Coordination Sites : The pyridinyl nitrogen can act as a ligand in metal-catalyzed reactions or form hydrogen bonds in supramolecular assemblies .

Q. What computational tools predict the stability and reactivity of this compound?

- DFT Calculations : Estimate bond dissociation energies (e.g., C=O stability) and frontier molecular orbitals (HOMO-LUMO gaps) .

- Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions .

Data Contradictions and Methodological Challenges

Q. Why do yields vary across studies for similar triazolopyridine syntheses?

- Impurity Profiles : Unoptimized washing steps (e.g., inadequate methanol rinsing) may leave byproducts .

- Oxidant Efficiency : NaOCl’s lower oxidizing power vs. DDQ may require stoichiometric adjustments .

Q. How can green chemistry principles be applied to scale up synthesis?

- Solvent Recovery : Ethanol can be recycled via distillation .

- Waste Minimization : Replace column chromatography with alumina plug filtration for crude product purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.